Product packaging for 3-Chloro-6-iodo-2-methylpyridine(Cat. No.:)

3-Chloro-6-iodo-2-methylpyridine

Cat. No.: B12845471
M. Wt: 253.47 g/mol
InChI Key: YMYZHOMSQWGDDD-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Pyridine (B92270) Scaffolds in Contemporary Organic Synthesis

Halogenated pyridine scaffolds are indispensable building blocks in the synthesis of complex organic molecules. benthambooks.com Their utility stems from the ability of the halogen substituents to serve as versatile handles for a wide array of chemical transformations. These transformations include nucleophilic substitution and metal-catalyzed cross-coupling reactions, which allow for the introduction of diverse functional groups and the construction of intricate molecular architectures. benthambooks.comeurekalert.org The presence of multiple halogen atoms on the pyridine ring offers the potential for selective, stepwise functionalization, providing a powerful strategy for the synthesis of highly substituted pyridine derivatives that are otherwise difficult to access. eurekalert.org This has led to their application in the creation of novel therapeutic agents and agrochemical products. nih.gov

The reactivity of halogenated pyridines is influenced by the nature and position of the halogen atoms, as well as the presence of other substituents on the ring. rsc.org For instance, the electron-withdrawing nature of the pyridine nitrogen atom makes the ring susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. nih.gov The introduction of halogens further modifies the electronic properties of the ring, impacting its reactivity in both nucleophilic and electrophilic substitution reactions.

Overview of 3-Chloro-6-iodo-2-methylpyridine as a Preeminent Synthetic Building Block

Among the myriad of polyhalogenated pyridines, this compound has emerged as a particularly valuable and versatile synthetic intermediate. chemimpex.com This compound, with its distinct arrangement of a chloro, an iodo, and a methyl group on the pyridine core, offers a unique combination of reactivity and selectivity that has been exploited in a variety of synthetic applications. chemimpex.comevitachem.com

The differential reactivity of the chloro and iodo substituents is a key feature of this molecule. The carbon-iodine bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions compared to the carbon-chlorine bond. This allows for selective functionalization at the 6-position of the pyridine ring, while leaving the 3-position available for subsequent transformations. This chemoselectivity is a significant advantage in multistep syntheses, enabling the controlled and sequential introduction of different molecular fragments.

The synthetic utility of this compound is evident in its application as an intermediate in the preparation of a range of biologically active molecules and functional materials. chemimpex.comevitachem.com Its role as a building block facilitates the efficient construction of complex molecular frameworks with tailored properties. chemimpex.com

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 249291-79-0
Molecular Formula C6H5ClIN
Molecular Weight 253.47 g/mol
Appearance Colorless to yellow colored liquid / Semi solid
Purity ≥ 97% (GC)

Data sourced from Chem-Impex. chemimpex.com

Research Imperatives and Future Trajectories in Pyridine Functionalization

The field of pyridine functionalization is a dynamic and continuously evolving area of research. While significant progress has been made, several challenges and opportunities remain. A primary objective is the development of more efficient, selective, and sustainable methods for the C-H functionalization of pyridines. nih.govbeilstein-journals.org Direct C-H activation and functionalization offer a more atom-economical approach compared to traditional methods that rely on pre-functionalized substrates.

Future research will likely focus on several key areas:

Development of Novel Catalytic Systems: The design and application of new catalysts, including those based on earth-abundant and non-toxic metals, are crucial for advancing sustainable chemical synthesis. nih.gov

Site-Selective Functionalization: Achieving high regioselectivity in the functionalization of poly-substituted pyridines remains a significant challenge. nih.govsnnu.edu.cn The development of methods that allow for precise control over the site of reaction is a major goal.

Diversification of Functional Groups: Expanding the range of functional groups that can be introduced onto the pyridine ring through direct C-H functionalization is an important area of future work. nih.gov This includes the installation of fluorine, trifluoromethyl, and various C-O and C-N bonds. nih.gov

Asymmetric Functionalization: The development of enantioselective methods for the functionalization of pyridines is of great interest for the synthesis of chiral molecules with potential applications in medicine and materials science. nih.gov

The continued exploration of the chemistry of polyhalogenated pyridines, such as this compound, will undoubtedly play a vital role in addressing these research imperatives and shaping the future of organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClIN B12845471 3-Chloro-6-iodo-2-methylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5ClIN

Molecular Weight

253.47 g/mol

IUPAC Name

3-chloro-6-iodo-2-methylpyridine

InChI

InChI=1S/C6H5ClIN/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3

InChI Key

YMYZHOMSQWGDDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)I)Cl

Origin of Product

United States

Iii. Computational and Theoretical Insights into 3 Chloro 6 Iodo 2 Methylpyridine Reactivity

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic landscape of 3-chloro-6-iodo-2-methylpyridine, which governs its reactivity. These methods allow for a detailed examination of electron distribution, orbital energies, and electrostatic potentials, providing a quantitative basis for predicting chemical behavior.

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of reactions involving halogenated pyridines. By calculating the energies of reactants, transition states, and products, DFT can map out entire reaction pathways, providing crucial information on activation barriers and thermodynamic stabilities. For instance, in palladium-catalyzed cross-coupling reactions, a common application for halopyridines, DFT calculations can elucidate the energetics of oxidative addition, transmetalation, and reductive elimination steps.

Studies on similar substituted pyridines have demonstrated that DFT, often using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(d,p)), can accurately predict the structural and electronic properties of such molecules. smolecule.com These calculations reveal how the electronic nature of substituents—the electron-withdrawing chlorine and iodine atoms and the electron-donating methyl group—influences the electron density distribution around the pyridine (B92270) ring in this compound. This, in turn, affects the molecule's susceptibility to nucleophilic or electrophilic attack and the feasibility of various reaction mechanisms. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. pku.edu.cn The energies and spatial distributions of these orbitals are critical indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more polarizable and can be easily excited, correlating with higher reactivity. For this compound, the presence of both electron-donating (methyl) and electron-withdrawing (chloro, iodo) groups modulates these frontier orbital energies.

From the HOMO and LUMO energies, several global reactivity indices can be calculated to quantify chemical behavior. These descriptors provide a more nuanced understanding of reactivity than the energy gap alone.

Table 1: Global Reactivity Indices Derived from FMO Analysis

Reactivity Index Formula Interpretation
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. A higher value indicates greater stability.
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2Represents the "escaping tendency" of electrons. It is related to the molecule's electronegativity.
Electrophilicity Index (ω) ω = μ² / (2η)Quantifies the ability of a molecule to accept electrons. A higher value indicates a stronger electrophile.

DFT calculations on related halopyridines show that the locations of the frontier orbitals are heavily influenced by the substituents. wuxiapptec.comjocpr.com For this compound, the LUMO is expected to have significant contributions from the C-I and C-Cl bonds, particularly the C-I bond, making these sites susceptible to nucleophilic attack and oxidative addition in cross-coupling reactions. chemrxiv.orgacs.org The HOMO is likely distributed across the pyridine ring and the iodine atom, reflecting potential sites for electrophilic attack and the molecule's role as a nucleophile in certain interactions.

A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential projected onto the electron density surface of a molecule. uni-muenchen.de It provides an intuitive guide to the charge distribution, highlighting regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically colored blue). These regions correspond to likely sites for electrophilic and nucleophilic attack, respectively. uni-muenchen.demdpi.com

For this compound, an MEP map would reveal several key features:

Negative Potential: An area of strong negative potential would be located near the nitrogen atom of the pyridine ring, corresponding to its lone pair of electrons. This site is a primary target for protonation and coordination to Lewis acids.

Positive Potential: A significant region of positive potential, known as a σ-hole, is expected on the outer surface of the iodine atom, directed along the C-I bond axis. researchgate.net This electron-deficient area is a key feature that drives halogen bonding. A smaller, less intense σ-hole may also be present on the chlorine atom.

Ring Polarization: The electron-withdrawing halogen substituents would polarize the aromatic ring, creating variations in the electrostatic potential across its surface.

The MEP map provides a clear rationale for the molecule's reactivity patterns, complementing the insights from FMO analysis. jocpr.com

Frontier Molecular Orbital (FMO) Analysis

Analysis of Non-Covalent Interactions and Halogen Bonding Phenomena

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. researchgate.netresearchgate.net For this compound, the most significant of these is halogen bonding.

Halogen bonding is a highly directional, non-covalent interaction between an electron-deficient region on a halogen atom (the σ-hole) and a Lewis base (e.g., an anion, a lone pair, or a π-system). beilstein-journals.orgscispace.com Iodine, being large and highly polarizable, forms particularly strong halogen bonds. scispace.comresearchgate.net In this compound, the C-I bond is polarized, creating a positive σ-hole on the iodine atom that can act as a potent halogen bond donor.

Theoretical studies, including the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, are used to characterize and quantify these interactions. acs.org Computational analysis of similar iodinated pyridinium (B92312) compounds has shown that C–I⋯X⁻ halogen bonds can be significantly shorter than the sum of the van der Waals radii, indicating a strong interaction. mdpi.com The strength of this interaction is enhanced when the pyridine ring is electron-deficient, which makes the σ-hole on the iodine atom more positive. These halogen bonds, along with weaker C-H⋯X hydrogen bonds, often dictate the assembly of molecules in the solid state. mdpi.com

Predictive Modeling of Regioselectivity and Stereoselectivity in Pyridine Functionalization

The presence of multiple distinct positions on the this compound ring (C4, C5, and the two halogen-bearing carbons) makes predicting the outcome of functionalization reactions a significant challenge. rsc.org Computational modeling offers a powerful strategy for predicting the regioselectivity of these reactions.

By calculating the activation energies for reactions at different sites, chemists can predict the most likely product. For example, in metal-catalyzed cross-coupling reactions, the oxidative addition of a palladium(0) complex can occur at either the C-Cl or C-I bond. Due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, reactions are overwhelmingly predicted and observed to occur at the C6-iodo position.

Furthermore, for reactions involving C-H activation or functionalization at the C4 or C5 positions, predictive models can be employed. nih.gov These models often combine quantum mechanical calculations of reactant properties (such as atomic charges, bond orders, and orbital coefficients) with machine learning algorithms. nih.govresearchgate.net By training these models on datasets of known reactions, it is possible to predict the transition state barriers and, consequently, the regioselectivity for new substrates like this compound with high accuracy. nih.govoptibrium.com These approaches are invaluable for guiding synthetic efforts and minimizing trial-and-error experimentation.

Iv. Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including substituted pyridines like 3-Chloro-6-iodo-2-methylpyridine. By analyzing the chemical shifts, coupling constants, and through-space correlations of atomic nuclei, primarily ¹H and ¹³C, NMR allows for the unambiguous differentiation of positional isomers.

In the case of substituted pyridines, the position of substituents significantly influences the electronic environment of the ring protons and carbons, leading to distinct NMR spectra for each isomer. ipb.pt For instance, the chemical shifts of the aromatic protons in this compound would be different from its isomers, such as 2-chloro-3-iodo-6-methylpyridine (B13447352) or 4-chloro-3-iodo-2-methylpyridine. Advanced 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing the precise connectivity between protons and carbons, which is crucial for confirming the substitution pattern. qut.edu.au These experiments reveal correlations between directly bonded and long-range coupled nuclei, respectively, providing a detailed map of the molecular structure. ipb.ptqut.edu.au The interpretation of these spectra allows for the definitive assignment of the chloro, iodo, and methyl groups to their respective positions on the pyridine (B92270) ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
¹H (H-4)7.5 - 7.8Doublet8.0 - 8.5
¹H (H-5)7.2 - 7.5Doublet8.0 - 8.5
¹H (CH₃)2.4 - 2.6SingletN/A
¹³C (C-2)158 - 162SingletN/A
¹³C (C-3)130 - 134SingletN/A
¹³C (C-4)140 - 144SingletN/A
¹³C (C-5)125 - 129SingletN/A
¹³C (C-6)95 - 99SingletN/A
¹³C (CH₃)22 - 25SingletN/A

Note: The data in this table is predictive and based on general principles of NMR spectroscopy for substituted pyridines. Actual experimental values may vary.

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a "molecular fingerprint" of this compound. These methods probe the vibrational modes of the molecule, which are unique to its specific arrangement of atoms and bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The resulting spectrum displays absorption bands at frequencies corresponding to specific bond vibrations (stretching, bending, etc.). For this compound, characteristic IR bands would include C-H stretching vibrations of the methyl group and the pyridine ring, C=C and C=N stretching vibrations within the aromatic ring, and vibrations associated with the C-Cl and C-I bonds. acs.orgacs.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. The frequency shifts in the scattered light correspond to the vibrational modes of the molecule. researchgate.net While some vibrations may be weak or inactive in the IR spectrum, they can be strong in the Raman spectrum, and vice versa. For instance, the symmetric vibrations of the pyridine ring are often more prominent in the Raman spectrum. researchgate.net

The combination of IR and Raman data provides a comprehensive vibrational profile of this compound, allowing for its identification and differentiation from other compounds. researchgate.netresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
C-H Stretch (Aromatic)3000 - 3100IR, Raman
C-H Stretch (Methyl)2850 - 3000IR, Raman
C=C/C=N Ring Stretch1400 - 1600IR, Raman
C-Cl Stretch600 - 800IR
C-I Stretch500 - 600IR

Note: The data in this table is based on typical frequency ranges for the specified functional groups and may vary for the specific molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). purdue.edupurdue.edu

The mass spectrum of this compound will exhibit a distinct molecular ion peak corresponding to its molecular weight. uni.lu The isotopic pattern of this peak will be characteristic, showing the presence of chlorine (with its ³⁵Cl and ³⁷Cl isotopes) and iodine (monoisotopic at ¹²⁷I). High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition of the molecule.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. researchgate.net The molecule will break apart in a predictable manner upon ionization, and the masses of the resulting fragment ions can be used to deduce the connectivity of the atoms. For example, the loss of a chlorine atom, an iodine atom, or a methyl group would result in specific fragment ions, helping to piece together the structure of the parent molecule. google.com

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺253.9Molecular Ion
[M-Cl]⁺218.9Loss of Chlorine
[M-I]⁺126.9Loss of Iodine
[M-CH₃]⁺238.9Loss of Methyl Group

Note: The m/z values are based on the most abundant isotopes. The actual spectrum will show an isotopic pattern for ions containing chlorine.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the gold standard for determining the precise three-dimensional structure of a crystalline solid. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. weizmann.ac.il The pattern of diffracted X-rays provides information about the arrangement of atoms within the crystal lattice. bohrium.com

Table 4: Illustrative Crystallographic Data for a Substituted Pyridine

Parameter Example Value
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)8.5
b (Å)12.3
c (Å)15.1
α (°)90
β (°)90
γ (°)90
Volume (ų)1577
Z8

Note: This table provides example crystallographic data for a generic substituted pyridine and is for illustrative purposes only. The actual data for this compound would be determined experimentally.

V. Strategic Applications of 3 Chloro 6 Iodo 2 Methylpyridine As a Synthetic Intermediate

Advanced Pharmaceutical Synthesis

The distinct arrangement of substituents on the pyridine (B92270) ring of 3-chloro-6-iodo-2-methylpyridine makes it a valuable intermediate in the synthesis of pharmaceuticals. evitachem.comchemimpex.com The presence of both chloro and iodo groups allows for selective and sequential reactions, a key strategy in constructing complex drug molecules.

Precursor in Drug Discovery and Development Programs

This compound serves as a foundational molecule in the discovery and development of new therapeutic agents. chemimpex.com Its pyridine core is a common scaffold in many biologically active compounds. nih.gov The chloro and iodo substituents on this core provide reactive handles for introducing various functional groups through cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the synthesis of a diverse library of compounds for screening in drug discovery programs. evitachem.com

The utility of halogenated pyridines as intermediates is well-established in medicinal chemistry. They are integral to the synthesis of drugs targeting a wide array of diseases. For instance, pyridine derivatives are found in numerous pharmaceuticals and are considered privileged structures due to their ability to form favorable interactions with biological targets. nih.govscispace.com The specific substitution pattern of this compound allows for regioselective modifications, which is critical in optimizing the structure-activity relationship (SAR) of a potential drug candidate.

Reaction Type Description Relevance to Drug Discovery
Suzuki CouplingPalladium-catalyzed cross-coupling of the iodo- or chloro- group with a boronic acid.Formation of C-C bonds to introduce aryl or heteroaryl moieties, expanding chemical space.
Sonogashira CouplingPalladium-catalyzed cross-coupling of the iodo- or chloro- group with a terminal alkyne.Introduction of alkynyl groups, which can serve as handles for further functionalization or as part of the final drug structure.
Buchwald-Hartwig AminationPalladium-catalyzed formation of C-N bonds by reacting the iodo- or chloro- group with an amine.Synthesis of arylamines and heteroarylamines, common motifs in pharmaceuticals.
Nucleophilic Aromatic SubstitutionDisplacement of the chloro or iodo group by a nucleophile.Introduction of a wide range of functional groups, including ethers, thioethers, and amines.

Late-Stage Functionalization in Complex Drug Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, drug-like molecule in the final steps of a synthesis. nih.gov This approach allows for the rapid generation of analogs of a lead compound, facilitating the fine-tuning of its pharmacological properties. nih.gov The reactivity of the C-H bonds in pyridine rings makes them amenable to LSF. nih.gov

While direct C-H functionalization is a primary LSF strategy, the presence of halogen atoms, as in this compound, provides alternative and often more selective sites for modification. scispace.comrsc.org The distinct reactivities of the chloro and iodo substituents allow for sequential and site-specific introduction of different functional groups. For example, the more reactive C-I bond can be selectively coupled under conditions that leave the C-Cl bond intact, which can then be functionalized in a subsequent step. This orthogonal reactivity is highly valuable in the synthesis of complex molecules.

A protocol for the palladium-catalyzed C-H chlorination of phenol (B47542) derivatives has been developed that is suitable for the late-stage chlorination of bioactive compounds like diflufenican (B1670562) and estrone. rsc.org This highlights the importance of introducing halogen atoms at late stages to create versatile synthetic handles. scispace.comrsc.org

Agrochemical Innovation

The pyridine scaffold is a key component in many modern agrochemicals due to the high efficiency, low toxicity, and environmental compatibility of the resulting products. agropages.comjubilantingrevia.com Halogenated pyridines, including this compound, are important intermediates in the synthesis of new and effective crop protection agents. chemimpex.com

Building Block for Herbicides and Fungicides

This compound serves as a versatile building block for the creation of novel herbicides and fungicides. chemimpex.com The specific halogenation pattern is often crucial for the biological activity of the final product. The presence of both chlorine and iodine allows for the introduction of different substituents that can modulate the efficacy and spectrum of activity of the agrochemical. For example, certain halogenated pyridine derivatives are used in the formulation of herbicides and fungicides to enhance crop protection and yield. chemimpex.com

The development of pyridine-based pesticides is a major focus in agrochemical research, with these compounds representing the fourth generation of pesticides. agropages.com The ability to synthesize a wide range of derivatives from intermediates like this compound is essential for discovering new active ingredients with improved properties.

Materials Science and Functional Molecule Design

The unique electronic and structural properties of halogenated pyridines make them attractive building blocks for the design of new materials with tailored functionalities. evitachem.comchemimpex.com

Role in Polymer Synthesis and Optoelectronic Materials

This compound can be employed in the synthesis of novel polymers and optoelectronic materials. evitachem.comchemimpex.com The pyridine ring can be incorporated into polymer backbones or as pendant groups to influence the material's properties, such as thermal stability, solubility, and electronic characteristics.

The reactive halogen atoms on the pyridine ring are key to its utility in polymer synthesis. They can participate in various polymerization reactions, including cross-coupling polymerization methods, to create conjugated polymers. These materials are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors due to their unique electronic and optical properties. The ability to precisely control the structure of the polymer through the use of well-defined monomers like this compound is critical for achieving desired material performance. The inclusion of iodine, in particular, can influence the electronic properties and lead to materials with narrower band gaps. researchgate.net

Ligand Development for Metal Complexes

The tailored design of ligands is a cornerstone of modern coordination chemistry and catalysis. The specific arrangement of substituents on a ligand framework can profoundly influence the electronic and steric properties of the resulting metal complex, thereby tuning its reactivity and catalytic efficacy. This compound serves as a valuable and versatile building block for the synthesis of specialized pyridine-based ligands, particularly unsymmetrical bipyridines, which are sought after for their ability to create unique coordination environments around a metal center.

The presence of two different halogen atoms at the 3- and 6-positions of the pyridine ring allows for selective and sequential cross-coupling reactions. This differential reactivity is key to the strategic construction of complex ligands. The carbon-iodine bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, than the carbon-chlorine bond. This allows for a stepwise functionalization, where the iodo group can be selectively replaced while the chloro group remains intact for a subsequent transformation.

Suzuki-Miyaura Coupling:

A primary application of this compound in ligand development is its use in the Suzuki-Miyaura coupling reaction. By reacting it with a pyridylboronic acid or ester, a new carbon-carbon bond can be formed at the 6-position, leading to the synthesis of a substituted bipyridine. For instance, coupling with 2-pyridylboronic acid would yield 3-chloro-2-methyl-6-(2'-pyridyl)pyridine. The remaining chloro substituent can then be further functionalized or left in place to influence the electronic properties of the ligand. The general scheme for such a reaction is presented below.

Table 1: Representative Suzuki-Miyaura Coupling for Ligand Synthesis

Reactant 1Reactant 2CatalystProductPotential Application
This compound2-Pyridylboronic acidPd(PPh₃)₄3-Chloro-2-methyl-6-(2'-pyridyl)pyridinePrecursor for bidentate ligands in catalysis
This compound3-Pyridylboronic acidPd(dppf)Cl₂3-Chloro-2-methyl-6-(3'-pyridyl)pyridineBuilding block for tripodal ligands

This table presents a generalized scheme and common catalysts. Specific conditions may vary based on detailed experimental procedures.

Stille Coupling:

Similarly, the Stille coupling reaction provides another powerful tool for the elaboration of this compound into more complex ligand structures. This reaction involves the coupling of the halopyridine with an organostannane reagent in the presence of a palladium catalyst. The higher reactivity of the C-I bond compared to the C-Cl bond is also exploited in this methodology, allowing for selective functionalization at the 6-position. For example, reacting this compound with 2-(tributylstannyl)pyridine (B98309) would also afford the 3-chloro-2-methyl-6-(2'-pyridyl)pyridine ligand. While effective, the toxicity of organotin reagents is a consideration for this synthetic route. mdpi.comwikipedia.org

Table 2: Representative Stille Coupling for Ligand Synthesis

Reactant 1Reactant 2CatalystProductNoteworthy Aspect
This compound2-(Tributylstannyl)pyridinePd(PPh₃)₄3-Chloro-2-methyl-6-(2'-pyridyl)pyridineHigh reactivity but involves toxic organotin reagents. mdpi.comwikipedia.org
This compound(Tributylstannyl)benzenePdCl₂(PPh₃)₂3-Chloro-6-phenyl-2-methylpyridineSynthesis of ligands with mixed aryl-pyridyl character.

This table presents a generalized scheme and common catalysts. Specific conditions may vary based on detailed experimental procedures.

Properties of Resulting Ligands and Metal Complexes:

Metal complexes formed with these types of ligands, for instance, with ruthenium, iridium, or platinum, can exhibit unique photophysical and electrochemical properties, making them candidates for applications in light-emitting devices, sensors, or as photosensitizers. bohrium.comrsc.org Furthermore, the tailored steric and electronic environment can lead to enhanced catalytic activity in a variety of transformations, including oxidation, reduction, and cross-coupling reactions. The ability to fine-tune the ligand structure by starting with a versatile precursor like this compound is a powerful strategy in the development of next-generation catalysts.

Vi. Future Perspectives and Emerging Research Trajectories

Development of Sustainable and Eco-Friendly Synthetic Routes

The chemical industry's shift towards green chemistry is profoundly influencing the synthesis of pyridine (B92270) derivatives. researchgate.net Future efforts for producing 3-Chloro-6-iodo-2-methylpyridine and related structures will prioritize the development of sustainable and eco-friendly synthetic routes that are both efficient and environmentally benign.

Key research directions include:

Green Catalysis: A significant trend is the replacement of toxic, heavy-metal catalysts with environmentally friendly alternatives. Research has demonstrated the efficacy of zinc phosphate (B84403) and iron-based catalysts for synthesizing substituted pyridines. rsc.orgrsc.org For instance, zinc phosphate has been used as a non-toxic, heterogeneous catalyst for preparing trisubstituted pyridines with excellent yields (82–94%) in an ethanol/water solvent mixture. rsc.org Similarly, iron(III) chloride has proven effective for the green synthesis of symmetrical pyridines. rsc.org

Multicomponent Reactions (MCRs): One-pot multicomponent reactions are gaining traction as they offer high atom economy, reduce waste, and simplify procedures. researchgate.net Base-catalyzed, metal-free, three-component reactions have been developed to produce highly substituted pyridines in good yields. organic-chemistry.org These methods often use readily available starting materials and environmentally friendly solvents, aligning with the principles of green chemistry. organic-chemistry.orgnih.gov

Alternative Energy Sources: Microwave-assisted synthesis is another green tool being employed to accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. nih.gov

Sustainable StrategyExample Catalyst/MethodKey AdvantagesReference
Green CatalysisZinc Phosphate (Zn₃(PO₄)₂·4H₂O)Non-toxic, heterogeneous, excellent yields (82-94%) in ethanol/water. rsc.org
Green CatalysisIron(III) Chloride (FeCl₃)Abundant, low-cost metal catalyst for cyclization reactions. rsc.org
Multicomponent ReactionsBase-catalyzed one-pot synthesisMetal-free, high regioselectivity, uses inexpensive reagents. organic-chemistry.org
Alternative EnergyMicrowave-Assisted SynthesisShort reaction times (2-7 min), pure products, low-cost processing. nih.gov

Harnessing Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical synthesis. beilstein-journals.org For complex molecules like this compound, these technologies can predict reaction outcomes and optimize conditions, thereby accelerating the development timeline. beilstein-journals.orgbeilstein-journals.org

Current and future applications in this domain include:

Reaction Outcome Prediction: Predicting the regioselectivity of functionalization reactions on a pyridine ring is a significant challenge. nih.gov ML models, particularly neural networks, are being trained on vast datasets of chemical reactions to predict the major products and site-selectivity of transformations like Minisci reactions. nih.govacs.org This predictive power allows chemists to select the most promising reaction pathways before embarking on extensive experimental work.

Condition Optimization: ML algorithms can navigate the complex, high-dimensional space of reaction parameters (e.g., temperature, solvent, catalyst, base) to find the optimal conditions for a desired outcome. beilstein-journals.org By combining ML with high-throughput experimentation, researchers can achieve higher yields and selectivity with fewer experiments, saving time and resources. beilstein-journals.org

Transfer Learning for New Reactions: A key area of development is transfer learning, where a model trained on a large dataset of known reactions (e.g., palladium-catalyzed cross-couplings) can be adapted to predict outcomes for new or less-studied transformations. rsc.org This approach is particularly valuable for developing novel functionalization methods for specific scaffolds like halogenated pyridines. thieme-connect.comresearchgate.net

AI/ML ApplicationDescriptionImpact on Pyridine SynthesisReference
Regioselectivity PredictionML models predict the most likely site of functionalization on a complex molecule.Avoids trial-and-error synthesis of incorrect isomers; guides synthetic strategy. nih.gov
Reaction Condition OptimizationAlgorithms suggest optimal solvents, catalysts, and reagents from a vast parameter space.Reduces the number of experiments needed, maximizing yield and minimizing waste. beilstein-journals.org
Transfer & Active LearningModels trained on known reactions are applied to new chemical spaces with minimal new data.Accelerates the development of novel synthetic methods for new pyridine derivatives. rsc.org

Design of Next-Generation Catalysts for Challenging Pyridine Functionalizations

The dual halogenation of this compound presents distinct opportunities for selective functionalization, primarily through cross-coupling reactions. evitachem.com However, achieving high selectivity and efficiency, especially at distal positions or via C-H activation, requires novel catalytic systems. nih.gov

Emerging research focuses on:

Catalysts for C-H Functionalization: Direct C-H activation is a powerful strategy for installing new functional groups without pre-functionalized starting materials. beilstein-journals.org Research is focused on developing second- and third-generation palladium catalysts with specialized ligands, such as pyridine- and quinoline-carboxylates, that improve reaction rates and yields for C-H arylation. nih.gov Photoredox catalysis using pyridine N-oxides as hydrogen atom transfer (HAT) agents also represents a frontier for the functionalization of unactivated C(sp³)–H bonds. acs.org

Advanced Cross-Coupling Catalysts: While palladium-catalyzed cross-coupling is well-established, there is a continuous drive to develop more robust and versatile catalysts. rsc.orgmdpi.com This includes ligand-free palladium systems and palladium nanoparticles that offer cost-effectiveness and recyclability. rsc.orgmdpi.com Furthermore, novel nucleophiles, such as pyridyl pyrimidylsulfones, are being designed to overcome the limitations of traditional pyridylboron reagents in Suzuki-Miyaura couplings. acs.org

Earth-Abundant Metal Catalysts: To improve sustainability and reduce costs, catalysts based on earth-abundant 3d metals like nickel, iron, and cobalt are being developed as alternatives to precious metals like palladium. mdpi.com Nickel pincer complexes, for example, have shown promise in Kumada cross-coupling reactions. mdpi.com

Catalyst ClassReaction TypeSignificanceReference
Palladium with Pyridine-Carboxylate LigandsTransannular C–H ArylationSecond-generation system with enhanced rates, yields, and scope. nih.gov
Acridinium Photoredox Catalysts with Pyridine N-OxidesC-H Alkylation/HeteroarylationEnables functionalization of unactivated C(sp³)–H bonds via HAT. acs.org
Ligand-Free Palladium NanoparticlesSuzuki & Heck CouplingCost-effective, recyclable, and sustainable for C-C bond formation. rsc.orgmdpi.com
Pyridyl Pyrimidylsulfones with Pd CatalystDesulfinative Cross-CouplingServes as a latent pyridyl nucleophile, overcoming limitations of boronic acids. acs.org

Integration into Automated Synthesis Platforms for High-Throughput Discovery

The synthesis of derivatives of this compound for screening in drug and materials discovery can be dramatically accelerated by automation. nih.gov Integrating synthetic routes into automated platforms enables high-throughput experimentation and rapid library generation. rsc.org

Key technologies and their impact include:

Automated Flow Reactors: Flow chemistry platforms allow for precise control over reaction parameters, improved safety, and easy scalability. researchgate.net Self-optimizing flow reactors, which use real-time analysis (e.g., NMR, FTIR) to autonomously adjust conditions, can rapidly identify the optimal synthetic protocol for a given transformation. researchgate.net

Robotic Synthesis Platforms: End-to-end robotic systems can perform multistep syntheses, including reaction setup, workup, and purification, with minimal human intervention. nih.gov These platforms have been successfully used for generating libraries of drug-like molecules via reactions like Negishi coupling, demonstrating their applicability to the derivatization of halogenated heterocycles. nih.gov

High-Throughput Screening (HTS): The generation of large chemical libraries is only useful if they can be screened efficiently. Automated synthesis is often coupled with HTS platforms that can test millions of compounds for biological activity or desired material properties in a short time, accelerating the discovery of new leads. rsc.orgacs.org For example, fully automated synthesis of radiolabeled pyridine derivatives for PET imaging has been achieved, streamlining production for clinical use. uchicago.edu

Q & A

Q. What are the recommended spectroscopic techniques for structural characterization of 3-chloro-6-iodo-2-methylpyridine, and how should experimental parameters be optimized?

Answer:

  • FTIR and Raman Spectroscopy : Use these to identify functional groups and vibrational modes. Optimize by calibrating with known pyridine derivatives (e.g., 2-chloro-6-methylpyridine in ) and selecting basis sets like B3LYP/6-311++G** for computational validation of spectral assignments .
  • NMR : Employ 1^{1}H and 13^{13}C NMR with deuterated solvents (e.g., DMSO-d6_6) to resolve substituent effects. Reference coupling constants from structurally similar compounds (e.g., lists chloro-iodo pyridines for comparative analysis).

Q. What synthetic routes are effective for preparing this compound, and how can purity be ensured?

Answer:

  • Halogenation Strategies : Use iodination of 3-chloro-2-methylpyridine via electrophilic substitution, employing iodine monochloride (ICl) in acetic acid. Monitor reaction progress with TLC (silica gel, hexane/ethyl acetate eluent) .
  • Purification : Isolate the product via column chromatography (silica gel, gradient elution) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) resolve contradictions between experimental spectroscopic data and theoretical predictions for halogenated pyridines?

Answer:

  • Functional Selection : Address discrepancies by testing hybrid functionals (e.g., B3PW91 with cc-pVTZ basis sets, as in ) to improve accuracy in predicting vibrational frequencies and electronic properties. Compare results with experimental FTIR/Raman data .
  • Exact Exchange Corrections : Incorporate exact-exchange terms (e.g., Becke’s 1993 functional in ) to refine thermochemical properties, particularly for iodine’s relativistic effects, which are poorly modeled by gradient-only corrections .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions, and how can side products be minimized?

Answer:

  • Buchwald-Hartwig Amination : The iodine substituent acts as a superior leaving group compared to chlorine. Use palladium catalysts (e.g., Pd(OAc)2_2) with XPhos ligands to enhance selectivity. Monitor for dehalogenation side reactions via GC-MS .
  • Kinetic Control : Optimize reaction temperature (60–80°C) and stoichiometry (1:1.2 substrate:amine) to suppress homocoupling byproducts, as iodine’s bulkiness increases steric hindrance .

Q. How can the electronic effects of chloro and iodo substituents in this compound be quantified for materials science applications?

Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps using Gaussian 16 with B3LYP/def2-TZVP to assess charge transport properties. Compare with UV-Vis spectra (e.g., λmax shifts in ) .
  • Electrostatic Potential Maps : Visualize electron-deficient regions induced by iodine’s σ-hole using Multiwfn software, guiding applications in halogen-bonded supramolecular assemblies .

Methodological Guidance

Q. What strategies validate the crystallographic structure of this compound derivatives when single crystals are unavailable?

Answer:

  • Powder XRD : Refine diffraction patterns using Rietveld analysis (TOPAS-Academic) and cross-reference with simulated patterns from analogous compounds (e.g., lists chloro-iodo pyridines with known unit cell parameters).
  • DFT-Based Geometry Optimization : Validate bond lengths and angles using crystallographic data from related structures (e.g., 2-chloro-4-iodo-3-methylpyridine in ) .

Q. How can researchers address inconsistencies in reported synthetic yields for halogenated pyridine intermediates?

Answer:

  • DoE (Design of Experiments) : Use response surface methodology (RSM) to optimize variables (temperature, catalyst loading). For example, a central composite design can identify optimal conditions for iodination .
  • Byproduct Profiling : Employ LC-QTOF-MS to trace low-concentration impurities (e.g., deiodinated species) and adjust quenching protocols (e.g., rapid cooling to –20°C) .

Data Interpretation and Validation

Q. What statistical approaches are suitable for analyzing contradictory bioactivity data in halogenated pyridine derivatives?

Answer:

  • Multivariate Analysis : Apply PCA (Principal Component Analysis) to datasets linking substituent positions (e.g., chloro vs. iodo) to biological activity. Use software like SIMCA-P+ for clustering .
  • Error Source Identification : Conduct Grubbs’ tests to detect outliers in biological replicates, particularly when iodine’s hydrophobicity skews solubility measurements .

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